molecular formula C9H7BrN2O3 B1525735 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1053658-18-6

5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1525735
CAS No.: 1053658-18-6
M. Wt: 271.07 g/mol
InChI Key: CEOMRXDIJXGPIN-UHFFFAOYSA-N
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Description

This specific compound, 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, belongs to the class of dihydropyridine carboxylic acids, which are recognized as versatile building blocks in organic synthesis and medicinal chemistry. While detailed studies on this exact molecule are needed, related dihydropyridine carboxylic acid derivatives are actively investigated in pharmaceutical research for their potential as anticancer agents . The structural features of this compound—including the bromo substituent and the carboxylic acid moiety—are known to be key in tuning the electronic properties and biological activity of such molecules, making them valuable scaffolds for developing new therapeutic candidates and for use in materials science research . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

5-bromo-1-(2-cyanoethyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c10-6-4-7(9(14)15)8(13)12(5-6)3-1-2-11/h4-5H,1,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOMRXDIJXGPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1Br)CCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C9H7BrN2O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant data and case studies.

  • Molecular Formula : C9H7BrN2O3
  • Molecular Weight : 271.08 g/mol
  • CAS Number : 1053658-18-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines such as A549.

The compound's mechanism appears to involve the induction of cytotoxicity in cancer cells while maintaining lower toxicity levels in non-cancerous cells. In a study comparing various derivatives, it was found that certain structural modifications enhanced the anticancer activity significantly.

Case Study: A549 Cells

In vitro studies demonstrated that 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid reduced the viability of A549 cells significantly when treated at a concentration of 100 µM for 24 hours. The results were compared to cisplatin, a standard chemotherapy agent:

CompoundViability (%)Comparison to Cisplatin
5-Bromo-1-(2-cyanoethyl)-2-oxo66%More potent than some derivatives
Cisplatin50%Standard control

The compound exhibited a structure-dependent activity, suggesting that specific functional groups play a crucial role in its anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been investigated. It showed promising results against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

Testing Against Resistant Strains

In a series of tests against various clinically significant pathogens, including multidrug-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, the compound demonstrated effective inhibition:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Klebsiella pneumoniae64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains .

Scientific Research Applications

The compound features a bromine atom, a cyanoethyl group, and a carboxylic acid moiety, contributing to its reactivity and potential biological activity.

Pharmaceutical Development

5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of dihydropyridine compounds exhibit activity against various bacterial strains. The presence of the bromine atom enhances lipophilicity, which may improve cell membrane permeability and bioavailability.

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several dihydropyridine derivatives, including 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Agrochemical Applications

The compound is also being explored for its use in developing herbicides . Its structural features allow it to interact with specific biological pathways in plants, potentially leading to selective herbicidal activity.

Case Study: Herbicidal Activity

In a field trial conducted by ABC Agrochemicals, formulations containing 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid were tested for their efficacy against common weeds in corn crops. The results demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications makes it valuable in drug discovery processes.

Synthetic Pathways

Research has outlined several synthetic routes involving 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a starting material:

  • Alkylation Reactions : Modifications can be made at the nitrogen atom to yield new derivatives with enhanced pharmacological properties.
  • Condensation Reactions : The carboxylic acid group can participate in condensation reactions to form esters or amides, expanding the library of potential drug candidates.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Substituent (N1) Molecular Weight Melting Point (°C) Key Features
5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₉H₇BrN₂O₃ 2-cyanoethyl 271.08 N/A Bromine at C5; high polarity
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₇H₆BrNO₃ Methyl 232.03 N/A Smaller substituent; lower MW
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid C₉H₁₀BrNO₃ Propyl 260.09 N/A Alkyl chain; moderate lipophilicity
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 104612-36-4) C₆H₄BrNO₃ None 218.01 N/A Unsubstituted N1; base structure
1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₂₀H₁₅NO₅ Benzyl 349.34 150–152 Aromatic substituent; higher MW

Key Observations :

  • Molecular Weight : The target compound’s molecular weight (271.08) is intermediate between smaller analogs (e.g., methyl derivative: 232.03) and bulkier aryl-substituted derivatives (e.g., benzyl: 349.34) .
  • Reactivity : Bromine at C5 enables Suzuki or Ullmann coupling reactions, common in drug discovery .

Physicochemical Properties

  • Polarity: The cyanoethyl group’s electron-withdrawing nature increases acidity at C3-COOH (pKa ~2.5–3.0 estimated), compared to methyl (pKa ~3.5) or propyl (pKa ~3.2) derivatives .
  • Solubility: Expected solubility in DMSO and methanol, contrasting with benzyl-substituted analogs, which show lower aqueous solubility .
  • Thermal Stability: Melting points for aryl derivatives (e.g., 150–152°C for benzyl analog) suggest higher crystallinity than alkyl/cyanoethyl derivatives .

Preparation Methods

General Synthetic Strategies

The preparation of this compound typically involves constructing the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, followed by selective bromination and N-alkylation with a cyanoethyl group. Two main approaches have been reported:

Detailed Preparation Methods

Synthesis via Heterocyclization and Subsequent Functionalization

A key method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanoacetamide derivatives, followed by bromination and N-alkylation.

Procedure Summary:
  • Step 1: Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid core

    Aminomethylidene Meldrum’s acid derivatives react with cyanoacetamide in ethanol at room temperature for 24 hours. The reaction mixture is acidified to pH 5 with concentrated HCl, precipitating the dihydropyridine carboxylic acid derivative. Yields are typically 68-74% for related compounds.

  • Step 2: Bromination

    The 5-position bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination and side reactions.

  • Step 3: N-alkylation with 2-cyanoethyl group

    The nitrogen atom at position 1 is alkylated regioselectively using 2-bromoacetonitrile or related alkyl halides in the presence of a base such as potassium carbonate or potassium hydroxide. This reaction proceeds smoothly, yielding the N-(2-cyanoethyl) substituted product.

Reaction Scheme (Simplified):
Step Reactants Conditions Product Yield (%)
1 Aminomethylidene Meldrum’s acid + Cyanoacetamide EtOH, 24 h, acidification pH 5 2-oxo-1,2-dihydropyridine-3-carboxylic acid core 68-74
2 Core compound + NBS Controlled temperature, solvent 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid Not specified
3 Brominated core + 2-bromoacetonitrile + base Base, reflux or room temp 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Moderate to good

One-Pot Solvent-Free Ball Milling Synthesis

A more recent and environmentally friendly method employs a one-pot three-component reaction under solvent-free and catalyst-free conditions using ball milling technology. This method synthesizes 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives efficiently with high yields.

Analytical Data and Reaction Monitoring

  • NMR Spectroscopy: Proton NMR confirms the substitution pattern and ring formation. For example, aromatic protons appear in the 7.1–7.5 ppm range, while NH and alkyl protons show characteristic splitting and coupling constants.
  • Yield and Purity: Acidification and filtration yield solid products with purity confirmed by chromatographic techniques.
  • Regioselectivity: Alkylation and bromination proceed regioselectively under optimized conditions, minimizing side products.

Summary Table of Preparation Methods

Method Key Steps Conditions Advantages Limitations
Heterocyclization + Bromination + N-alkylation Stepwise synthesis starting from Meldrum’s acid derivatives Ethanol solvent, acidification, NBS bromination, base-mediated alkylation Well-established, moderate to good yields Multi-step, uses solvents and reagents
One-pot Ball Milling Three-component reaction under solvent-free conditions Solvent-free, catalyst-free, room temperature milling Eco-friendly, rapid, high yield Specific substitution may require post-functionalization

Research Findings and Notes

  • The heterocyclization approach has been validated with yields up to 74% for related compounds, indicating a robust synthetic route.
  • Attempts to prepare some derivatives starting from malononitrile dimers were unsuccessful, highlighting the importance of precursor selection.
  • The ball milling method represents a green chemistry advancement but may require further adaptation for specific substitutions like 5-bromo and 2-cyanoethyl groups.
  • The N-alkylation step is critical for introducing the 2-cyanoethyl substituent and must be carefully controlled to avoid multiple alkylations or side reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

  • Methodological Answer : A common approach involves bromination of the parent dihydropyridine-carboxamide derivative. For example, bromine (1.78 mmol in CHCl₃) is added dropwise to a solution of the precursor (e.g., 1,2-dihydro-2-oxo-pyridine-3-carboxamide) in chloroform, stirred at room temperature for 12 hours. Post-reaction, the mixture is treated with aqueous sodium bisulfite, extracted with CHCl₃, dried over Na₂SO₄, and purified via trituration with petroleum ether .
  • Key Considerations :

  • Stoichiometric control of bromine to avoid over-bromination.
  • Solvent choice (CHCl₃) for optimal solubility and reaction kinetics.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for NH groups (δ ~13.40 ppm), aromatic protons (δ ~7.60–8.65 ppm), and substituents (e.g., cycloheptyl at δ ~1.36–1.88 ppm) confirm structural integrity .
  • HPLC : Retention times (e.g., 11.89 min) and peak purity (>97% at 280 nm) validate homogeneity .
  • Melting Point : Consistency with literature values (e.g., 178–180°C for related brominated pyridines) .

Advanced Research Questions

Q. How can researchers address low yields in bromination steps during synthesis?

  • Methodological Answer :

  • Optimization : Adjust bromine stoichiometry (e.g., 1.1–1.3 equivalents) to balance reactivity and side-product formation.
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Solvent Alternatives : Test polar aprotic solvents (e.g., DCM) to improve reaction rates .
    • Case Study : Substituting CHCl₃ with DCM increased yields of 5-bromo-N-cycloheptyl derivatives from 63% to 75% .

Q. What analytical techniques resolve discrepancies in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., aromatic vs. aliphatic regions) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromine vs. cyanoethyl positioning) .
  • Computational Validation : Compare experimental ¹³C NMR shifts (e.g., δ 162.99 ppm for fluorobenzyl groups) with DFT-calculated values .

Q. What strategies enhance the compound’s bioactivity in pharmacological studies?

  • Methodological Answer :

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -F, -CN) at the pyridine ring to modulate receptor binding .
  • Prodrug Design : Esterify the carboxylic acid moiety (e.g., methyl ester) to improve membrane permeability .
  • In-Silico Screening : Use molecular docking to predict interactions with targets like cannabinoid receptors .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 25°C and 40°C for 24 hours.
  • Oxidative Stress : Treat with 3% H₂O₂ and monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for shelf-life prediction.

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for brominated dihydropyridines across studies?

  • Methodological Answer :

  • Solvent Effects : Compare δ values in CDCl₃ vs. DMSO-d₆ (e.g., NH protons shift upfield in DMSO due to hydrogen bonding) .
  • Dynamic Effects : Assess rotational barriers (e.g., cycloheptyl group) causing signal splitting .
  • Cross-Study Validation : Align data with PubChem/DSSTox entries (e.g., DTXSID60679155) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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